Cas no 1150114-58-1 (5-Amino-2,3-difluorophenylboronic Acid)

5-Amino-2,3-difluorophenylboronic Acid 化学的及び物理的性質
名前と識別子
-
- (5-Amino-2,3-difluorophenyl)boronic acid
- 5-Amino-2,3-difluorophenylboronic acid
- ACMC-2099mv
- AG-D-35685
- AK-90702
- ANW-16757
- BD229346
- CTK4A9040
- AKOS006343797
- J-003169
- 5-Amino-2,3-difluorobenzeneboronic acid
- MFCD11855852
- Boronic acid, B-(5-amino-2,3-difluorophenyl)-
- (5-Amino-2,3-difluorophenyl)boronicacid
- DTXSID70675022
- BS-19336
- CHEMBL5193796
- CS-0174870
- 1150114-58-1
- 5-Amino-2,3-difluorophenylboronic Acid
-
- MDL: MFCD11855852
- インチ: InChI=1S/C6H6BF2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,11-12H,10H2
- InChIKey: SYFBUWWMOYGQOG-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C(=C1B(O)O)F)F)N
計算された属性
- せいみつぶんしりょう: 173.0459649g/mol
- どういたいしつりょう: 173.0459649g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.5Ų
5-Amino-2,3-difluorophenylboronic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D212508-10g |
(5-Amino-2,3-difluorophenyl)boronic acid |
1150114-58-1 | 95% | 10g |
$2495 | 2024-08-03 | |
Apollo Scientific | PC52053-1g |
5-Amino-2,3-difluorobenzeneboronic acid |
1150114-58-1 | 1g |
£525.00 | 2024-05-25 | ||
eNovation Chemicals LLC | D212508-5g |
(5-Amino-2,3-difluorophenyl)boronic acid |
1150114-58-1 | 95% | 5g |
$1565 | 2024-08-03 | |
abcr | AB271253-250 mg |
5-Amino-2,3-difluorophenylboronic acid, 98%; . |
1150114-58-1 | 98% | 250mg |
€382.00 | 2023-04-26 | |
Chemenu | CM130726-100mg |
(5-amino-2,3-difluorophenyl)boronic acid |
1150114-58-1 | 95% | 100mg |
$304 | 2023-11-24 | |
TRC | A597060-25mg |
5-Amino-2,3-difluorophenylboronic Acid |
1150114-58-1 | 25mg |
$ 92.00 | 2023-04-19 | ||
A2B Chem LLC | AA20051-250mg |
5-Amino-2,3-difluorophenylboronic acid |
1150114-58-1 | 98% | 250mg |
$202.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245540-1g |
(5-Amino-2,3-difluorophenyl)boronic acid |
1150114-58-1 | 98% | 1g |
¥6008.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245540-250mg |
(5-Amino-2,3-difluorophenyl)boronic acid |
1150114-58-1 | 98% | 250mg |
¥2462.00 | 2024-08-09 | |
eNovation Chemicals LLC | D212508-10g |
(5-Amino-2,3-difluorophenyl)boronic acid |
1150114-58-1 | 95% | 10g |
$2495 | 2025-02-19 |
5-Amino-2,3-difluorophenylboronic Acid 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
5-Amino-2,3-difluorophenylboronic Acidに関する追加情報
Introduction to 5-Amino-2,3-difluorophenylboronic Acid (CAS No. 1150114-58-1) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
5-Amino-2,3-difluorophenylboronic Acid (CAS No. 1150114-58-1) is a fluorinated aromatic boronic acid derivative that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and versatile reactivity. Boronic acids are well-known for their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The introduction of fluorine atoms at the 2 and 3 positions of the phenyl ring in this compound introduces additional electronic and steric effects, making it a valuable tool for the development of novel bioactive molecules.
The 5-amino-2,3-difluorophenylboronic acid scaffold offers a combination of functionalities that are highly desirable for medicinal chemists. The amino group provides a site for further derivatization, allowing for the attachment of various pharmacophores, while the boronic acid moiety enables efficient coupling with aryl halides or triflates under palladium catalysis. This dual functionality makes it an excellent building block for constructing complex molecular architectures.
Recent advances in the field have highlighted the potential of 5-amino-2,3-difluorophenylboronic acid in the development of targeted therapeutics. For instance, fluorinated aromatic compounds have been shown to exhibit enhanced binding affinity and metabolic stability compared to their non-fluorinated counterparts. This is particularly relevant in the design of kinase inhibitors, where fluorine atoms can improve selectivity and reduce off-target effects.
In addition to its applications in drug discovery, 5-amino-2,3-difluorophenylboronic acid has found utility in biosensor development and diagnostic assays. Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the creation of affinity probes for glycoprotein detection. The fluorinated substituents in this compound may further enhance its interaction with biological targets, making it a promising candidate for next-generation diagnostic tools.
The synthesis of 5-amino-2,3-difluorophenylboronic acid typically involves multi-step organic transformations, starting from commercially available precursors such as 2,3-difluorobenzonitrile. The introduction of the amino group is often achieved through nucleophilic substitution or reduction reactions, while the boronic acid functionality is introduced via lithiation-borylation or direct borylation strategies. These synthetic routes highlight the compound's accessibility and scalability for industrial applications.
One of the most compelling aspects of 5-amino-2,3-difluorophenylboronic acid is its potential in modulating enzyme activity. Boronic acids have been extensively studied as inhibitors of serine proteases due to their ability to mimic the transition state of peptide bond hydrolysis. The fluorinated aromatic ring may enhance binding interactions with specific enzymes by improving hydrophobic complementarity or by influencing electronic distributions across the active site.
Recent studies have also explored the use of 5-amino-2,3-difluorophenylboronic acid in materials science applications. Fluorinated aromatic compounds are known to exhibit unique electronic properties that make them suitable for organic semiconductors and light-emitting diodes (OLEDs). The boronic acid functionality can further enhance material stability by enabling cross-linking or polymerization processes.
The growing interest in 5-amino-2,3-difluorophenylboronic acid underscores its significance as a versatile intermediate in modern chemistry. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings.
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